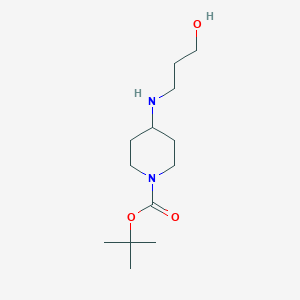

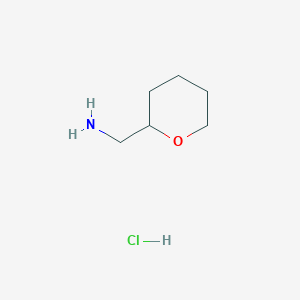

![molecular formula C12H11N3O4S B1386491 [5-[2-(烯丙基硫)吡啶-3-基]-2-氧代-1,3,4-恶二唑-3(2H)-基]乙酸 CAS No. 1086380-58-6](/img/structure/B1386491.png)

[5-[2-(烯丙基硫)吡啶-3-基]-2-氧代-1,3,4-恶二唑-3(2H)-基]乙酸

描述

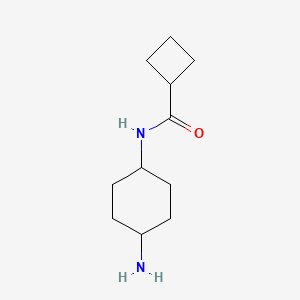

[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality [5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒活性

吲哚衍生物与该化合物结构相似,已被证明具有显著的抗病毒特性。 例如,某些吲哚衍生物已显示出对流感病毒 A 和柯萨奇病毒 B4 的抑制活性 。 通过类比,该化合物中存在的恶二唑和吡啶部分可以被研究其潜在的抗病毒作用,可能导致新型抗病毒药物的开发。

抗结核活性

源自吡啶和吲哚的化合物已被研究其对结核分枝杆菌和牛分枝杆菌的抗结核活性 。 该化合物,与其吡啶基和恶二唑基,也可以类似地研究其对抗结核的功效,为对抗这种持续的全球健康威胁做出贡献。

抗真菌活性

该化合物的结构复杂性表明其在抗真菌应用方面的潜力。 类似的化合物已表现出广谱抗真菌活性,特别是对植物病原真菌 。 对该化合物的研究可以带来针对人类和农业真菌感染的新疗法。

重金属的吸附和去除

该化合物的官能团,如乙酸部分,可用于从环境样品中吸附重金属。 相关化合物的研究表明能够吸附稀土金属离子 。 这种特性可以用于环境修复,特别是在净化被重金属污染的水方面。

医学影像中的化学示踪剂

具有类似结构的化合物已被用作氨基官能团的红外可检测金属-羰基示踪剂,这对标记氨基酸和研究其相互作用很有价值。 该化合物有可能被开发成医学影像技术的示踪剂,增强对生物过程的可视化。

化学反应分析

Types of Reactions

Oxidation: : The presence of sulfur and nitrogen atoms in the molecule makes it susceptible to oxidation, potentially forming sulfoxides or sulfonic acids.

Reduction: : Reduction reactions can modify the pyridine or oxadiazole rings, altering the compound's electronic properties.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine ring and the oxadiazole moiety.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide or peracids, typically under acidic conditions.

Reduction: : Metal hydrides like sodium borohydride or catalytic hydrogenation are standard methods.

Substitution: : Halogenating agents, acids, bases, and nucleophiles are frequently used, depending on the desired transformation.

Major Products

Oxidation: : Sulfoxides, sulfones.

Reduction: : Reduced pyridine or oxadiazole derivatives.

Substitution: : Functionalized derivatives with varied substituents.

Scientific Research Applications: : The diverse structural elements of "[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid" lend it to several research applications:

Chemistry: : Used as a building block in organic synthesis for creating complex molecules.

Biology: : Potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: : Investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: : Application in the development of new materials, including polymers and dyes, due to its stable heterocyclic core.

Mechanism of Action: : The compound's mechanism of action is largely dictated by its molecular architecture:

Molecular Targets and Pathways

Interaction with enzymes and receptors, influencing biological pathways.

The oxadiazole ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity and specificity.

The allylthio group may participate in redox reactions, affecting cellular oxidative stress levels.

Pathways

Modulation of signal transduction pathways and metabolic processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds: : While "[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid" shares similarities with other pyridine- and oxadiazole-containing compounds, it stands out due to the unique combination of functional groups:

Uniqueness

The specific arrangement of allylthio, pyridin-3-yl, and oxadiazol-3(2H)-yl groups provides a distinctive reactivity profile.

The potential for multiple types of chemical reactions enhances its versatility in research and industrial applications.

List of Similar Compounds

[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazole: : Lacks the acetic acid group, altering its reactivity.

[5-(2-Methylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid: : Similar structure with a methylthio group instead of an allylthio group.

Pyridin-3-yl]-2-oxo-1,3,4-oxadiazol derivatives: : Various substitutions on the pyridine or oxadiazole rings, impacting their chemical behavior and application scope.

To sum up, "[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid" is a compound of great interest due to its versatile synthetic pathways, reactivity, and applications across various scientific fields.

属性

IUPAC Name |

2-[2-oxo-5-(2-prop-2-enylsulfanylpyridin-3-yl)-1,3,4-oxadiazol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-2-6-20-11-8(4-3-5-13-11)10-14-15(7-9(16)17)12(18)19-10/h2-5H,1,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQMHMPHZSNKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=C(C=CC=N1)C2=NN(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

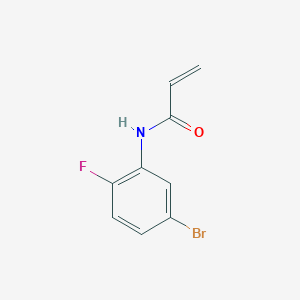

![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)

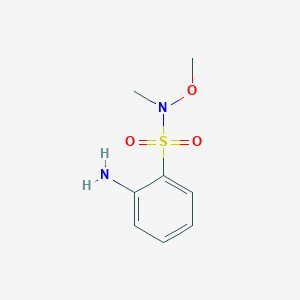

![3-[(Cyclopropylmethyl)amino]benzoic acid](/img/structure/B1386419.png)

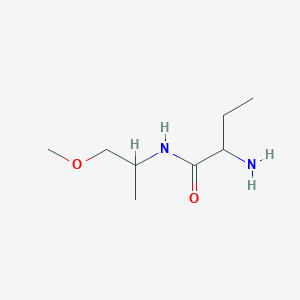

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)

![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)

![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)